molecular formula C23H18FN5O B236134 4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide

4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide

Cat. No. B236134
M. Wt: 399.4 g/mol
InChI Key: SPJSMYRAYVUHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as CEFB or 4-CN-CEFB.

Mechanism Of Action

The mechanism of action of CEFB is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinases. This leads to the inhibition of cancer cell growth and induction of apoptosis.

Biochemical And Physiological Effects

CEFB has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of certain proteins involved in cell proliferation and survival, such as Akt and ERK. Additionally, CEFB has been found to induce the expression of certain genes involved in apoptosis, such as Bax and caspase-3.

Advantages And Limitations For Lab Experiments

One advantage of using CEFB in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, including those that are resistant to chemotherapy. Additionally, CEFB has been found to have low toxicity in normal cells. However, one limitation of using CEFB is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CEFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CEFB. Additionally, further studies are needed to fully understand the mechanism of action of CEFB and its potential applications in other areas of scientific research. Finally, the development of more soluble forms of CEFB could lead to its use in clinical trials for the treatment of cancer.

Synthesis Methods

The synthesis of CEFB involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-ethylphenylmagnesium bromide and 2H-1,2,3-benzotriazole-5-carbaldehyde to yield CEFB.

Scientific Research Applications

CEFB has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEFB has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide

Molecular Formula

C23H18FN5O

Molecular Weight

399.4 g/mol

IUPAC Name

4-cyano-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H18FN5O/c1-3-15-4-7-17(8-5-15)29-27-21-10-14(2)20(12-22(21)28-29)26-23(30)18-9-6-16(13-25)11-19(18)24/h4-12H,3H2,1-2H3,(H,26,30)

InChI Key

SPJSMYRAYVUHFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C

Origin of Product

United States

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